molecular formula C21H25F3N4O2 B11014306 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone

Cat. No.: B11014306
M. Wt: 422.4 g/mol
InChI Key: ILZGDIGMLUBSSA-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone is a complex organic compound that features a combination of pyrrole, tetrahydropyran, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. For instance, the pyrrole and tetrahydropyran units can be synthesized separately and then linked using a suitable coupling reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others[][2].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations[2][2].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups[2][2].

Mechanism of Action

The mechanism by which 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.4 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H25F3N4O2/c22-21(23,24)17-3-4-18(25-16-17)26-9-11-27(12-10-26)19(29)15-20(5-13-30-14-6-20)28-7-1-2-8-28/h1-4,7-8,16H,5-6,9-15H2

InChI Key

ILZGDIGMLUBSSA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=CC=C4

Origin of Product

United States

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